Cas no 876-02-8 (4'-Hydroxy-3'-methylacetophenone)

4'-Hydroxy-3'-methylacetophenone structure
876-02-8 structure
Product Name:4'-Hydroxy-3'-methylacetophenone
CAS-nummer:876-02-8
MF:C9H10O2
MW:150.174502849579
MDL:MFCD00002231
CID:40161
PubChem ID:24895597
Update Time:2024-12-09

4'-Hydroxy-3'-methylacetophenone Chemische en fysische eigenschappen

Naam en identificatie

    • 4'-Hydroxy-3'-methylacetophenone
    • 4-Hydroxy-3-methylacetophenone
    • 1-(4-hydroxy-3-methylphenyl)ethanone
    • 2-methyl-4-acetylphenol
    • 3'-methyl-4'-hydroxyacetophenone
    • 4′-Hydroxy-3′-Methylacetophenone
    • 4-ACETYL-2-METHYLPHENOL
    • 4'-Hydroxy-3'-methyl
    • 4-hydroxy-3-methylphenyl methyl ketone
    • 4-hydroxy-5-methylacetophenone
    • p-hydroxy-m-methylacetophenone
    • 1-(4-Hydroxy-3-methylphenyl)ethan-1-one
    • Ethanone, 1-(4-hydroxy-3-methylphenyl)-
    • LXBHHIZIQVZGFN-UHFFFAOYSA-N
    • 1-acetyl-4-hydroxy-3-methylbenzene
    • 1-(4-hydroxy-3-methyl-phenyl)-ethanone
    • 4 -Hydroxy-3 -methylacetophenone
    • NSC63365
    • zlchem 958
    • 1-(4-hydroxy-3-methyl-phenyl)ethanone
    • PubChem15346
    • KSC448C4D
    • ZLD0
    • 1-(4-Hydroxy-3-methylphenyl)ethanone (ACI)
    • Acetophenone, 4′-hydroxy-3′-methyl- (7CI, 8CI)
    • 1-(3-Methyl-4-hydroxyphenyl)ethanone
    • 3′-Methyl-4′-hydroxyacetophenone
    • 4-Hydroxyl-3-methyl acetophenone
    • NSC 63365
    • 1-(4-Hydroxy-3-methylphenyl)ethanone #
    • CHEBI:166495
    • 1-(3-methyl-4-hydroxylphenyl)ethanone
    • UNII-YHR7Q24SCD
    • NCGC00327171-01
    • InChI=1/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H
    • DTXSID60236500
    • FT-0618642
    • 4'-Hydroxy-3'-methylacetophenone, 97%
    • I11065
    • J-515486
    • CHEMBL375739
    • 4'-hydroxy-3'-methyl-acetophenone
    • SCHEMBL172723
    • 4 inverted exclamation mark -Hydroxy-3 inverted exclamation mark -methylacetophenone
    • CS-W001663
    • MFCD00002231
    • 3'-Methyl-4'-Hydroxy Acetophenone
    • YHR7Q24SCD
    • AM20041288
    • Q27467822
    • Ethanone, 1-?(4-?hydroxy-?3-?methylphenyl)?-
    • H0791
    • HY-W001663
    • PD166613
    • SY018355
    • Z57221419
    • EN300-68490
    • BP-12463
    • NS00039206
    • AB01321584-02
    • EINECS 212-880-5
    • FS-1803
    • 1-(4-hydroxy-3-methylphenyl)-ethanone
    • YTP
    • AO-800/41069724
    • 876-02-8
    • (4 hydroxy-3-methylphenyl)-ethanone
    • AKOS002166499
    • NSC-63365
    • 4\\'-Hydroxy-3\\'-methylacetophenone
    • STK810179
    • DTXCID20158991
    • 4 inverted exclamation marka-Hydroxy-3 inverted exclamation marka-methylacetophenone
    • MDL: MFCD00002231
    • Inchi: 1S/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H3
    • InChI-sleutel: LXBHHIZIQVZGFN-UHFFFAOYSA-N
    • LACHT: O=C(C)C1C=C(C)C(O)=CC=1
    • BRN: 2041839

Berekende eigenschappen

  • Exacte massa: 150.06800
  • Monoisotopische massa: 150.06808
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 1
  • Complexiteit: 154
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 9
  • Moleculair gewicht: 150.17
  • XLogP3: 1
  • Topologisch pooloppervlak: 37.3

Experimentele eigenschappen

  • Kleur/vorm: 未确定
  • Dichtheid: 1.0858 (rough estimate)
  • Smeltpunt: 107.0 to 110.0 deg-C
  • Kookpunt: 180°C/1mmHg(lit.)
  • Vlampunt: 175°C/1mm
  • Brekindex: 1.5180 (estimate)
  • PSA: 37.30000
  • LogboekP: 1.90320
  • Oplosbaarheid: 未确定

4'-Hydroxy-3'-methylacetophenone Beveiligingsinformatie

4'-Hydroxy-3'-methylacetophenone Douanegegevens

  • HS-CODE:2914501900
  • Douanegegevens:

    中国海关编码:

    2914501900

    概述:

    2914501900 其他酮酚。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    2914501900 other ketone-phenols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%

4'-Hydroxy-3'-methylacetophenone Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Fluorochem
024848-1g
4-Hydroxy-3-methylacetophenone
876-02-8 98%
1g
£10.00 2022-03-01
Fluorochem
024848-5g
4-Hydroxy-3-methylacetophenone
876-02-8 98%
5g
£13.00 2022-03-01
Fluorochem
024848-25g
4-Hydroxy-3-methylacetophenone
876-02-8 98%
25g
£39.00 2022-03-01
Fluorochem
024848-100g
4-Hydroxy-3-methylacetophenone
876-02-8 98%
100g
£110.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H101899-100g
4'-Hydroxy-3'-methylacetophenone
876-02-8 98%
100g
¥913.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H101899-1g
4'-Hydroxy-3'-methylacetophenone
876-02-8 98%
1g
¥43.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H101899-25g
4'-Hydroxy-3'-methylacetophenone
876-02-8 98%
25g
¥315.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H101899-5g
4'-Hydroxy-3'-methylacetophenone
876-02-8 98%
5g
¥112.90 2023-09-02
Chemenu
CM191785-25g
4'-Hydroxy-3'-methylacetophenone
876-02-8 95+%
25g
$112 2021-06-16
Chemenu
CM191785-100g
4'-Hydroxy-3'-methylacetophenone
876-02-8 95+%
100g
$271 2021-06-16

4'-Hydroxy-3'-methylacetophenone Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 1 h, 0 °C → rt
Referentie
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: Vanadium oxide (V2O5) ,  Tetrabutylammonium hydroxide ,  Acridinium, 2,7-bis(1,1-dimethylethyl)-10-[4-(1,1-dimethylethyl)phenyl]-9-(4-flu… Solvents: Acetonitrile ,  Water ;  -78 °C; 24 h, 30 - 35 °C
Referentie
Photoredox and Vanadate Cocatalyzed Hydrolysis of Aryl Ethers at Ambient Temperature
Hu, Rong-Gui; et al, ACS Catalysis, 2023, 13(13), 9264-9273

Productiemethode 3

Reactievoorwaarden
1.1 Catalysts: Trifluoromethanesulfonic anhydride ;  rt → 60 °C
1.2 10 min, 60 °C
Referentie
Tf2O-mediated direct and regiospecific para-acylation of phenols with carboxylic acids
Khodaei, M. M.; et al, Bulletin of the Korean Chemical Society, 2011, 32(5), 1784-1786

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, rt; rt; 12 h, rt
2.1 Reagents: Hydrogen ion Catalysts: Zinc oxide (ZnO) ;  5 h, 55 °C
Referentie
Submicron ZnO raspberries as effective catalysts for Fries rearrangement
Ali, Mohammed; et al, RSC Advances, 2015, 5(52), 41780-41785

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Aluminum chloride
Referentie
The Fries rearrangement of p- and o-tolyl acetate catalyzed by aluminum chloride
Cullinane, N. M.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1960, 79(11), 1174-80

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Hexane
Referentie
The photo-Fries rearrangement in the presence of potassium carbonate. A convenient synthesis of ortho-hydroxyacetophenones
Garcia, Hermenegildo; et al, Synthesis, 1985, (9), 901-2

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Ethene, homopolymer ;  12 h, 26 °C
Referentie
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Chen, Yu-Zhe; et al, Photochemical & Photobiological Sciences, 2009, 8(7), 916-925

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Referentie
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

Productiemethode 9

Reactievoorwaarden
1.1 Solvents: 1-Butanol ;  48 h, 140 °C
Referentie
Production of biomass-derived furanic ethers and levulinate esters using heterogeneous acid catalysts
Neves, Patricia; et al, Green Chemistry, 2013, 15(12), 3367-3376

Productiemethode 10

Reactievoorwaarden
1.1 Catalysts: Choline chloride ,  Imidazole ;  150 °C
Referentie
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
Li, Haichao; et al, International Journal of Biological Macromolecules, 2021, 193, 319-327

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrofluoric acid
Referentie
Preparation of monosubstituted hydroquinones via reaction of ortho- or meta-substituted phenols with acetylating agents and hydrogen fluoride
, Canada, , ,

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene ;  0 °C; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
Insight into supramolecular self-assembly directed by weak interactions in acetophenone derivatives: crystal structures and Hirshfeld surface analyses
Seth, Saikat Kumar; et al, CrystEngComm, 2011, 13(22), 6728-6741

Productiemethode 13

Reactievoorwaarden
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 1 h, 0 °C → rt
Referentie
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

Productiemethode 14

Reactievoorwaarden
1.1 Catalysts: Zinc Solvents: Dimethylformamide ;  5 min, 68 °C
Referentie
Selective Fries rearrangement catalyzed by zinc powder
Paul, Satya; et al, Synthesis, 2004, (11), 1789-1792

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid Solvents: Water
Referentie
The chemistry of nitrilium salts. Part 1. Acylation of phenols and phenol ethers with nitriles and trifluoromethanesulfonic acid
Booth, Brian L.; et al, Journal of the Chemical Society, 1980, (12), 2894-900

Productiemethode 16

Reactievoorwaarden
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Referentie
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Aluminum chloride ;  2 h, 120 - 180 °C; 180 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referentie
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Wang, Xiao-Bing; et al, Medicinal Chemistry Research, 2012, 21(8), 1833-1849

Productiemethode 18

Reactievoorwaarden
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Referentie
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Productiemethode 19

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid ;  0.5 h, rt
2.1 Reagents: Aluminum chloride ;  2 h, 120 - 180 °C; 180 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Referentie
Investigation on the substitution effects of the flavonoids as potent anticancer agents: a structure-activity relationships study
Wang, Xiao-Bing; et al, Medicinal Chemistry Research, 2012, 21(8), 1833-1849

Productiemethode 20

Reactievoorwaarden
1.1 Solvents: Hexane ;  12 h, 26 °C
Referentie
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Chen, Yu-Zhe; et al, Photochemical & Photobiological Sciences, 2009, 8(7), 916-925

Productiemethode 21

Reactievoorwaarden
1.1 250 h
Referentie
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

Productiemethode 22

Reactievoorwaarden
1.1 250 h
Referentie
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Tang, Songshan; et al, Journal of Analytical and Applied Pyrolysis, 2019, 137, 86-95

4'-Hydroxy-3'-methylacetophenone Raw materials

4'-Hydroxy-3'-methylacetophenone Preparation Products

4'-Hydroxy-3'-methylacetophenone Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:876-02-8)4'-Hydroxy-3'-methylacetophenone
Ordernummer:A1464
Voorraadstatus:in Stock
Hoeveelheid:500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 04:01
Prijs ($):432.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:876-02-8)4-羟基-3-甲基苯乙酮
Ordernummer:LE2471827
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:39
Prijs ($):discuss personally
E-mail:18501500038@163.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:876-02-8)4'-Hydroxy-3'-methylacetophenone
A1464
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):432.0
E-mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:876-02-8)4-羟基-3-甲基苯乙酮
LE2471827
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek
E-mail